Fleroxacin-d3 (hydrochloride)
Description
Overview of Fleroxacin-d3 (hydrochloride) as a Research Tool
Fleroxacin-d3 (hydrochloride) is exclusively intended for research purposes and not for human therapeutic or veterinary use. smolecule.com It is the deuterated analog of fleroxacin (B1672770), a broad-spectrum fluoroquinolone antibiotic. Fleroxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. drugbank.comcymitquimica.com
The deuteration of fluoroquinolones like fleroxacin serves several research purposes. The N-demethyl metabolite of fleroxacin is antimicrobially active. nih.gov Deuterating the methyl group, as in Fleroxacin-d3, can help in several ways:
Metabolic Pathway Elucidation: By using Fleroxacin-d3 as a tracer, researchers can more accurately study the metabolic pathways of fleroxacin, including the rate and extent of N-demethylation. clearsynth.com
Internal Standard for Quantification: Fleroxacin-d3 is an ideal internal standard for quantifying fleroxacin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). tandfonline.commdpi.com This is crucial for pharmacokinetic and environmental monitoring studies. acs.orgresearchgate.net
Investigating Isotope Effects: Research can be conducted to determine the kinetic isotope effect on the metabolism of fleroxacin, providing insights into the enzymatic processes involved. nih.gov
Academic research utilizing Fleroxacin-d3 (hydrochloride) typically focuses on analytical and metabolic studies. Key objectives include:
Development of Analytical Methods: Establishing and validating robust analytical methods, often using UPLC-MS/MS, for the detection and quantification of fleroxacin and other quinolones in various matrices, such as poultry feathers or environmental water samples. mdpi.com
Pharmacokinetic Studies: Investigating the pharmacokinetic properties of fleroxacin in different populations or under various conditions, where Fleroxacin-d3 serves as an indispensable internal standard for accurate measurements. nih.govuq.edu.au
Environmental Fate and Transport Studies: Monitoring the presence and concentration of fluoroquinolones in the environment, with deuterated standards like Fleroxacin-d3 ensuring the reliability of the analytical data. mdpi.com
Metabolism-Mediated Drug Interaction Studies: Using Fleroxacin-d3 to precisely measure changes in fleroxacin metabolism in the presence of other drugs to identify potential drug-drug interactions.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19ClF3N3O3 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3; |
InChI Key |
HKFZCDVQUWJWNB-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Fleroxacin D3 Hydrochloride
Strategies for Deuterium (B1214612) Incorporation into Fleroxacin (B1672770)
Several strategies can be employed to introduce deuterium into organic molecules. These range from direct exchange reactions on the final molecule to the assembly of the molecule from pre-labeled precursors.
Hydrogen-Deuterium (H-D) exchange reactions represent a direct method for substituting protons with deuterons on a pre-existing molecule. These reactions are often catalyzed by acids or metals.
Acid-Catalyzed Exchange : Homogeneous Brønsted acid systems can facilitate the selective deuteration of aromatic rings at electron-rich positions through an electrophilic aromatic substitution mechanism. While effective for certain positions, this method is less suitable for introducing deuterium at the N-methyl group of Fleroxacin.
Online H/D Exchange Mass Spectrometry : This technique is primarily an analytical tool rather than a preparative method. It is used in combination with mass spectrometry to identify the number and location of exchangeable hydrogens in a molecule, which helps in structural characterization. rsc.org
Catalytic methods offer versatile and efficient pathways for deuteration.
Heterogeneous Catalysis : This approach often involves the use of a metal catalyst, such as platinum on carbon, and a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). Flow chemistry systems, which continuously pass a substrate solution over a packed catalyst bed, can enhance the efficiency and safety of these reactions.
Metal-Pair Site Catalysis : Recent advancements have introduced novel catalysts, such as atomically dispersed Fe–P pair-site catalysts, which show high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O as the deuterium source.
| Deuteration Strategy | Principle | Typical Reagents/Conditions | Applicability to Fleroxacin-d3 |
| H-D Exchange | Direct substitution of H for D on the target molecule. | D₂O, deuterated acids (e.g., CF₃COOD), metal catalysts. | Generally not suitable for the specific N-methyl deuteration required. |
| Catalytic Deuteration | Use of a catalyst to facilitate the addition of deuterium across functional groups or exchange with H. | D₂ gas, D₂O, Pt/C, Pd/C, Fe-P catalysts, often in flow reactors. | More versatile, but may lack the specific regioselectivity for the N-methyl group. |
| Precursor Synthesis | Building the final molecule from a deuterated starting material. | Deuterated reagents like d₃-iodomethane. | The most precise and common method for producing Fleroxacin-d3. chemicalbook.com |
The most reliable and specific method for synthesizing Fleroxacin-d3 is through the use of a deuterated building block. For this compound, the key precursor is N-methyl-d3-piperazine.
The synthesis of this precursor can be achieved by reacting piperazine (B1678402) with a deuterated methylating agent, such as d₃-iodomethane (CD₃I). chemicalbook.com In a typical procedure, piperazine is reacted with d₃-iodomethane, and the resulting N-methyl-d3-piperazine is purified by distillation. chemicalbook.com This isotopically labeled precursor is then used in the final steps of the Fleroxacin synthesis.
Catalytic Deuteration Approaches
Chemical Synthesis and Purification of Fleroxacin-d3 (hydrochloride)
The synthesis of Fleroxacin and its analogs generally follows a well-established pathway for fluoroquinolones. vcu.edu A plausible route for the deuterated version involves:
Synthesis of the Quinolone Core : The process often starts from a substituted fluorobenzoyl derivative, such as 2,4,5-trifluorobenzoic acid. This is converted to its acid chloride and reacted with an acrylate (B77674) derivative.
Ring Formation : The intermediate undergoes an amine exchange with an appropriate amine, followed by a nucleophilic ring-closure reaction to form the fundamental difluoroquinolone ring system. vcu.edu
Nucleophilic Substitution with Deuterated Precursor : The crucial step for creating the deuterated analog is the nucleophilic aromatic substitution reaction. The fluorine atom at the C-7 position of the quinolone ring is displaced by the deuterated precursor, N-methyl-d3-piperazine.
Hydrolysis and Salt Formation : The ester group at the C-3 position is hydrolyzed to a carboxylic acid. Finally, the molecule is treated with hydrochloric acid to form the stable Fleroxacin-d3 hydrochloride salt.
Ensuring the purity of an isotopically labeled compound involves confirming both its chemical purity (absence of other compounds) and its isotopic purity (correct number and location of isotopes). moravek.com
Purification : High-Performance Liquid Chromatography (HPLC) is a primary technique used to isolate the final compound from any unreacted starting materials or by-products, thereby ensuring high chemical purity. moravek.comnih.gov
Isotopic Purity Analysis : The assessment of isotopic enrichment is critical. rsc.org This is predominantly accomplished using mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS). rsc.orgalmacgroup.com By analyzing the mass spectrum, chemists can determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and calculate the percentage of the desired deuterated compound. nih.govresearchgate.net
Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the final structure of the molecule and, crucially, to verify the specific location of the deuterium atoms. rsc.orgmoravek.com The absence of a proton signal at the N-methyl position in ¹H NMR, coupled with signals in ²H NMR, confirms successful and site-specific labeling.
| Technique | Purpose in Fleroxacin-d3 Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities to achieve high chemical purity. moravek.comnih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Confirms the molecular weight and allows for the calculation of isotopic enrichment by analyzing the distribution of isotopologues. rsc.orgalmacgroup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verifies the overall chemical structure and confirms the precise location of the deuterium labels. rsc.org |
Multi-step Synthetic Routes for Deuterated Analogs
Analytical Validation of Deuterium Incorporation and Purity
The analytical validation of Fleroxacin-d3 (hydrochloride) is a critical step to ensure its suitability as an internal standard for quantitative bioanalytical studies. This process rigorously confirms the structural integrity of the molecule, verifies the precise location of the deuterium labels, and quantifies the isotopic purity. The primary analytical techniques employed for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary information to build a comprehensive characterization profile of the labeled compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive method for confirming the chemical structure of Fleroxacin-d3 and assessing the extent of deuterium incorporation. Both ¹H (proton) and ¹³C (carbon) NMR are utilized to ensure that the core quinolone structure remains intact following the synthetic and isotopic labeling procedures .
In the ¹H NMR spectrum of Fleroxacin-d3, the key indicator of successful labeling is the significant attenuation or complete absence of the proton signal corresponding to the N-methyl group on the piperazine moiety. In the unlabeled Fleroxacin, this group presents as a distinct singlet. The absence of this peak in the Fleroxacin-d3 spectrum directly confirms that the protons on the methyl group have been substituted with deuterium atoms . The presence of a small residual singlet at this chemical shift can be used to quantify the level of any remaining unlabeled material, thereby providing a measure of isotopic purity .
The following table details the characteristic ¹H NMR spectral data for Fleroxacin-d3, highlighting the key change that validates isotopic incorporation.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes on Isotopic Labeling |
|---|---|---|---|
| H-5 (Quinolone) | ~8.65 | s | Unaffected by labeling. |
| H-8 (Quinolone) | ~7.90 | d | Unaffected by labeling. |
| -CH₂- (Ethyl group) | ~4.40 | q | Unaffected by labeling. |
| -CH₂- (Piperazine, adjacent to quinolone) | ~3.35 | t | Unaffected by labeling. |
| -CH₂- (Piperazine, adjacent to N-CD₃) | ~2.60 | t | Unaffected by labeling. |
| N-CD₃ (Piperazine) | ~2.35 | Absent or highly attenuated | Primary confirmation of successful d3-labeling. Signal is absent in ¹H NMR due to deuterium substitution. |
| -CH₃ (Ethyl group) | ~1.45 | t | Unaffected by labeling. |
Mass Spectrometry for Isotopic Purity and Site-Specific Labeling Confirmation
Mass spectrometry (MS) is an indispensable tool for the validation of Fleroxacin-d3, providing unambiguous confirmation of the mass increase due to deuterium incorporation and a precise measure of isotopic enrichment . High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is employed to determine the exact mass of the protonated molecular ion, [M+H]⁺ .
The theoretical monoisotopic mass of unlabeled Fleroxacin ([C₁₇H₁₈F₃N₃O₃+H]⁺) is 370.1399 Da. For Fleroxacin-d3 ([C₁₇H₁₅D₃F₃N₃O₃+H]⁺), the incorporation of three deuterium atoms in place of three protium (B1232500) atoms results in a theoretical monoisotopic mass of 373.1585 Da, an increase of 3.0186 Da . Experimental measurement of the [M+H]⁺ ion at m/z 373.1585 (within a narrow mass tolerance, e.g., ±5 ppm) provides definitive evidence of successful d3-labeling . The relative intensity of the peak corresponding to the unlabeled compound (m/z 370.1399) versus the labeled compound (m/z 373.1585) is used to calculate the isotopic purity, which is typically required to be >98% or higher for use as an internal standard .
Furthermore, tandem mass spectrometry (MS/MS) is used to confirm the site-specificity of the deuterium label. In an MS/MS experiment, the parent ion (m/z 373.1585) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is compared to that of unlabeled Fleroxacin. Fragmentation pathways involving the N-methylpiperazine moiety will produce fragment ions that are 3 Da heavier than their unlabeled counterparts. For instance, a fragment ion corresponding to the N-methylpiperazine cation ([C₅H₈D₃N₂]⁺) would be observed at m/z 102.11, whereas the unlabeled equivalent ([C₅H₁₁N₂]⁺) appears at m/z 99.09. This confirms that the deuterium atoms are located exclusively on the N-methyl group and not randomly distributed throughout the molecule .
The table below summarizes the expected mass spectral data for Fleroxacin-d3 compared to its unlabeled analog.
| Ion | Description | Theoretical m/z (Fleroxacin) | Theoretical m/z (Fleroxacin-d3) | Validation Point |
|---|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 370.1399 | 373.1585 | Confirms overall d3-incorporation and isotopic purity. |
| [M+H-C₂H₄]⁺ | Loss of ethylene (B1197577) from ethyl group | 342.1086 | 345.1272 | Fragment retains the d3-label, confirming label is not on the ethyl group. |
| [M+H-C₄H₂F₃O]⁺ | Loss from quinolone core | 249.1086 | 252.1272 | Fragment retains the d3-label, confirming label is not on this part of the core. |
| [C₅H₈D₃N₂]⁺ | Fragment containing N-(methyl-d3)piperazine | N/A (unlabeled is 99.09) | 102.1114 | Confirms site-specific location of the d3-label on the piperazine methyl group. |
Advanced Analytical Methodologies and Bioanalytical Applications
Chromatographic Separations Utilizing Fleroxacin-d3 (hydrochloride)
Chromatographic techniques are essential for separating analytes from complex biological matrices before detection. researchgate.net For fluoroquinolones, including fleroxacin (B1672770), various high-performance liquid chromatography (HPLC) methods have been developed. ijpsr.com
LC-MS/MS has become the predominant analytical technique for trace analysis in complex matrices due to its high sensitivity and selectivity. researchgate.net The development of a robust LC-MS/MS method involves the optimization of several parameters to achieve efficient separation and detection. nih.govresearchgate.net
Chromatographic Conditions: The choice of the analytical column is critical for achieving good separation. Reversed-phase columns, such as C18, are commonly used for the analysis of fluoroquinolones. researchgate.netnih.gov For instance, a Kinetex C18 column (100 × 2.1 mm, 2.6 μm) has been successfully used for the separation of five fluoroquinolones with a gradient elution program. researchgate.net The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov Gradient elution is frequently employed to separate multiple analytes with different polarities within a reasonable run time. researchgate.netmdpi.com
Sample Preparation: Before LC-MS/MS analysis, samples from biological matrices require preparation to remove interferences that can affect the analysis. ijpsr.compnrjournal.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsr.compnrjournal.com For fluoroquinolone analysis, a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method has been adopted for various biological matrices. researchgate.netresearchgate.net Protein precipitation with acetonitrile is a simpler method often used for plasma samples. researchgate.netnih.gov
A typical LC-MS/MS method development for fluoroquinolones might involve the following steps:
Selection of an appropriate column: C18 columns are a common choice. researchgate.netwaters.com
Optimization of the mobile phase: A mixture of water and acetonitrile or methanol with additives like formic acid is often used. researchgate.netnih.gov
Development of a gradient elution program: This allows for the separation of multiple compounds in a single run. nih.govmdpi.com
Optimization of mass spectrometer parameters: This includes selecting the appropriate ionization mode (e.g., ESI positive) and optimizing precursor and product ions for each analyte in multiple reaction monitoring (MRM) mode. nih.govnih.gov
Here is an example of LC conditions used for fluoroquinolone analysis:
| Parameter | Condition |
| Column | Kinetex C18 (100 × 2.1 mm, 2.6 μm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 2.5) |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient optimized for separation |
| Injection Volume | 7.5 µL |
| Column Temperature | 30°C |
| Data derived from multiple sources providing typical conditions for fluoroquinolone analysis. researchgate.netnih.gov |
While LC-MS is more common for fluoroquinolone analysis, gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds, including deuterated analogues. tennessee.eduacs.org The separation of deuterated compounds from their non-deuterated counterparts is important in various fields, including drug discovery and kinetic isotope effect studies. nih.gov
The choice of the stationary phase in GC is crucial for separating isotopologues. nih.gov Nonpolar stationary phases often result in the earlier elution of heavier isotopic compounds (an inverse isotope effect), whereas polar stationary phases tend to show a normal isotope effect where heavier compounds elute later. nih.gov The position of deuterium (B1214612) substitution also influences retention time. nih.gov For instance, deuterium substitution on aliphatic groups can lead to a more significant inverse isotope effect compared to substitution on aromatic rings. nih.gov
GC-MS can be used to analyze deuterated compounds by monitoring specific ions for the deuterated and non-deuterated species. researchgate.netgoogle.com
The substitution of hydrogen with deuterium can lead to a "deuterium isotope effect," which can cause a shift in the retention time of the deuterated compound compared to its non-deuterated counterpart during chromatographic separation. researchgate.net This effect arises from the slightly different physicochemical properties of the C-D bond compared to the C-H bond, which can alter the compound's interaction with the stationary phase. oup.comsci-hub.se
In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs because the C-D bond is less polarizable and has a smaller van der Waals radius than the C-H bond, leading to weaker hydrophobic interactions with the stationary phase. researchgate.net However, the opposite effect (later elution) can also be observed. researchgate.net The magnitude of this retention time shift depends on the number and location of deuterium atoms in the molecule, with a greater number of deuterium substitutions generally leading to a larger shift. researchgate.netnih.gov
This chromatographic separation between an analyte and its deuterated internal standard can be problematic in quantitative bioanalysis as it may lead to differential matrix effects, potentially compromising the accuracy of the results. oup.com Therefore, it is crucial to evaluate the co-elution of the analyte and its deuterated internal standard during method development.
Gas Chromatography (GC) for Deuterated Compound Analysis
Mass Spectrometry Applications for Quantitative Analysis in Biological Matrices
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the quantitative analysis of drugs and their metabolites in complex biological matrices. lcms.cz Its high sensitivity and selectivity allow for the detection of low concentrations of analytes. nih.govnih.gov
In quantitative LC-MS/MS bioanalysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. researchgate.net A stable isotope-labeled (SIL) internal standard, such as Fleroxacin-d3, is considered the gold standard. wuxiapptec.comannlabmed.org
A SIL-IS has nearly identical chemical and physical properties to the analyte. wuxiapptec.com This means it behaves similarly during extraction, chromatography, and ionization. researchgate.net By adding a known amount of Fleroxacin-d3 to the samples at the beginning of the sample preparation process, any loss of the analyte during these steps can be compensated for by measuring the ratio of the analyte's response to the IS's response. wuxiapptec.comannlabmed.org
The use of Fleroxacin-d3 as an IS in the LC-MS/MS analysis of fleroxacin helps to ensure the accuracy, precision, and robustness of the method. researchgate.net The mass difference between Fleroxacin-d3 and fleroxacin allows for their simultaneous detection and quantification by monitoring their specific precursor-to-product ion transitions in MRM mode. clpmag.com
Typical MRM Transitions for Fluoroquinolones and their Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moxifloxacin | 402.2 | 384.2 |
| Levofloxacin | 362.2 | 318.2 |
| Enrofloxacin (IS) | 362.1 | 318.3 |
| Fluoxetine | 310.0 | 148.0 |
| Fluoxetine-d5 (IS) | 315.1 | 153.0 |
| This table presents example MRM transitions for various fluoroquinolones and a deuterated internal standard to illustrate the principle. Specific transitions for Fleroxacin and Fleroxacin-d3 would be determined during method development. nih.govnih.gov |
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which is the alteration of the analyte's ionization efficiency by co-eluting compounds from the biological matrix. tandfonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of the analytical method. tandfonline.com
The use of a co-eluting SIL-IS like Fleroxacin-d3 is the most effective way to compensate for matrix effects. annlabmed.org Since the analyte and the IS have very similar physicochemical properties, they are expected to experience the same degree of ion suppression or enhancement. wuxiapptec.com Therefore, the ratio of their signals should remain constant, even in the presence of significant matrix effects, leading to accurate quantification. annlabmed.org
However, if there is chromatographic separation between the analyte and its deuterated IS due to the deuterium isotope effect, they may not experience the same matrix effect, which can lead to inaccurate results. oup.com It has been shown that even co-eluting SIL internal standards and analytes can suppress each other's ionization.
Strategies to minimize matrix effects include:
Efficient sample preparation: Techniques like SPE can remove a significant portion of interfering matrix components. pnrjournal.com
Chromatographic optimization: Modifying the LC method to separate the analyte from interfering compounds. oup.com
Dilution of the sample: This can reduce the concentration of matrix components. tandfonline.com
The effectiveness of the IS in compensating for matrix effects is a critical component of bioanalytical method validation as per regulatory guidelines. researchgate.netnih.gov
Method Validation Protocols for Robust Bioanalytical Research
The utility of Fleroxacin-d3 (hydrochloride) as an internal standard (IS) in bioanalytical assays is contingent upon rigorous method validation. Validation protocols are designed to demonstrate that an analytical method is reliable, reproducible, and suitable for its intended purpose, which is typically the quantification of the parent drug, Fleroxacin, in complex biological matrices like plasma, urine, or tissue homogenates. The stable isotopic label of Fleroxacin-d3 ensures that it co-elutes with the unlabeled analyte during chromatography and experiences nearly identical ionization efficiency and matrix effects in mass spectrometry. This co-behavior is fundamental to correcting for sample loss during extraction and for signal suppression or enhancement, thereby ensuring analytical accuracy.
A comprehensive validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Fleroxacin-d3 as an IS involves the assessment of several key parameters. These parameters and their typical acceptance criteria, derived from regulatory guidelines and established scientific practice, are essential for ensuring data integrity in pharmacokinetic and other bioanalytical studies.
The validation process confirms the method's performance across its entire operational range. Key findings from such validation studies consistently demonstrate that methods using Fleroxacin-d3 achieve high levels of precision and accuracy. For instance, quality control (QC) samples at low, medium, and high concentrations typically yield results where the deviation from the nominal concentration (accuracy) and the coefficient of variation (precision) are well within the ±15% limit, with the lower limit of quantification (LLOQ) accepted within ±20%. The selectivity is confirmed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute at the retention times of Fleroxacin and Fleroxacin-d3. The stability of Fleroxacin-d3, along with the target analyte, is rigorously tested under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) to guarantee that sample integrity is maintained from collection to analysis.
| Parameter | Objective and Procedure | Common Acceptance Criteria |
|---|---|---|
| Selectivity | Evaluates the method's ability to differentiate and quantify the analyte from endogenous components in the matrix. Blank matrix from at least six individual sources is analyzed. | No significant interfering peaks at the retention times of the analyte (Fleroxacin) and the IS (Fleroxacin-d3). Response should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity and Range | Assesses the relationship between instrument response and known analyte concentrations. A calibration curve is prepared with at least 5-8 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy and Precision | Determines the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). Analyzed using QC samples at ≥3 concentrations in multiple replicates (n≥5) on different days. | Accuracy (as %RE) and precision (as %CV) should be within ±15% for QC samples and ±20% for the LLOQ. |
| Matrix Effect | Investigates the influence of co-eluting matrix components on analyte ionization. Assessed by comparing the response of the analyte in post-extraction spiked matrix with its response in a pure solution. Fleroxacin-d3 is critical for compensating for this effect. | The IS-normalized matrix factor should have a coefficient of variation (%CV) ≤ 15% across different lots of matrix. |
| Recovery | Measures the efficiency of the extraction procedure. Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, the %CV of recovery across QC levels should be ≤15%. |
| Stability | Evaluates the chemical stability of the analyte and IS in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Other Spectroscopic Applications
Beyond its primary role in mass spectrometry-based quantification, Fleroxacin-d3 can be characterized and differentiated from its unlabeled counterpart using other spectroscopic techniques. These methods leverage the physical consequences of isotopic substitution on the molecular structure.
Infrared (IR) Spectroscopy for Isotopic Signature Analysis
Infrared (IR) spectroscopy provides a powerful, non-destructive method for confirming the presence and location of deuterium atoms in Fleroxacin-d3. This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequency of these vibrations is directly dependent on the masses of the atoms involved and the strength of the bond between them.
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in a significant and predictable shift in vibrational frequencies. The C-D bond is stronger and its reduced mass is greater than that of the C-H bond. Consequently, C-D bond vibrations absorb energy at a lower frequency (wavenumber, cm⁻¹) compared to the corresponding C-H vibrations. This phenomenon creates a distinct "isotopic signature" in the IR spectrum of Fleroxacin-d3, allowing for unambiguous differentiation from Fleroxacin.
In Fleroxacin-d3, the deuterium atoms are typically located on the N-methyl group of the piperazine (B1678402) ring, forming an N-CD₃ moiety. The most pronounced spectral differences are observed in the C-H stretching region. While the C-H stretching vibrations of a methyl group occur around 2850-2960 cm⁻¹, the corresponding C-D stretching vibrations in the deuterated methyl group are expected to appear at a significantly lower wavenumber, typically in the 2050-2260 cm⁻¹ range. This shift is substantial and falls in a region of the IR spectrum that often has fewer interfering peaks, making it a clear diagnostic marker for successful deuteration. The presence of these unique absorption bands confirms the isotopic labeling, while the absence of significant absorption in the C-H stretch region for the methyl group can indicate high isotopic purity.
| Vibrational Mode | Bond Type | Typical Wavenumber in Fleroxacin (cm⁻¹) | Predicted Wavenumber in Fleroxacin-d3 (cm⁻¹) | Comment |
|---|---|---|---|---|
| Symmetric/Asymmetric Stretch | C-H (in N-CH₃) | ~2850 - 2960 | N/A (Signal Diminished) | Vibrations characteristic of the unlabeled methyl group. |
| Symmetric/Asymmetric Stretch | C-D (in N-CD₃) | N/A | ~2050 - 2260 | Key diagnostic peak confirming deuteration. Shifted to a lower frequency due to the increased mass of deuterium. |
| Symmetric/Asymmetric Bend | C-H (in N-CH₃) | ~1350 - 1470 | N/A (Signal Diminished) | Also known as scissoring or deformation vibrations. |
| Symmetric/Asymmetric Bend | C-D (in N-CD₃) | N/A | ~950 - 1100 | Deformation modes are also shifted to lower wavenumbers upon isotopic substitution. |
| Aromatic C-H Stretch | C-H (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | Unaffected by deuteration at the N-methyl group, serving as an internal spectral reference. |
Pharmacokinetic and Metabolic Research Applications of Fleroxacin D3 Hydrochloride in Preclinical Models
Investigation of Drug Disposition and Elimination Pathways
The disposition and elimination of a drug are critical aspects of its pharmacokinetic profile. Fleroxacin-d3 (hydrochloride) plays a significant role in elucidating these pathways for fleroxacin (B1672770) in preclinical models.
Tracing Metabolic Fate of Fleroxacin in in vitro and in vivo Preclinical Systems
In preclinical studies, Fleroxacin-d3 (hydrochloride) is used to trace the metabolic journey of fleroxacin within biological systems. Early studies in various animal species demonstrated that fleroxacin is rapidly and almost completely absorbed after oral administration. asm.org It distributes well into different tissues, with concentrations in organs like the lungs, spleen, liver, and kidneys surpassing those in the serum. asm.org
The primary routes of fleroxacin metabolism involve the formation of two main metabolites: N-demethyl-fleroxacin and N-oxide-fleroxacin. nih.gov The N-demethyl metabolite retains some antimicrobial activity, while the N-oxide metabolite is considered inactive. nih.gov Studies in humans have shown that after an oral dose, about 8.6% is excreted in the urine as the N-demethyl metabolite and 4.4% as the N-oxide metabolite. wikipedia.org
Elimination of fleroxacin and its metabolites occurs through both renal and non-renal pathways. nih.gov Renal clearance is a major elimination route, accounting for a significant portion of the drug's removal from the body. nih.gov In rabbits, both glomerular filtration and active tubular secretion contribute to its excretion, whereas in dogs, it is primarily eliminated by glomerular filtration with some tubular reabsorption. nih.gov In humans, both tubular secretion and reabsorption play a role. nih.gov Non-renal elimination includes metabolism and excretion into feces, which can account for 10-15% of the dose. mdpi.com
Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Fleroxacin-d3 (hydrochloride) is instrumental in comprehensive ADME studies. These studies have revealed that fleroxacin is well-absorbed orally, with a bioavailability approaching 100%. asm.orgnih.gov It exhibits a wide distribution throughout the body. wikipedia.org
The metabolism of fleroxacin is a key component of its ADME profile. The use of deuterated standards allows for precise tracking of its metabolic conversion. nih.gov The primary elimination route for fleroxacin is through the kidneys. nih.gov The long elimination half-life of fleroxacin, which is around 9 to 12 hours in subjects with normal renal function, is a notable characteristic. asm.orgwikipedia.org This extended half-life is attributed to its relatively low total serum clearance and renal clearance, influenced by less tubular secretion and more tubular reabsorption. nih.gov
Study of Metabolic Stability and Metabolite Identification
The metabolic stability of a drug is a crucial determinant of its in vivo half-life and oral bioavailability. Fleroxacin-d3 (hydrochloride) is a key tool in these investigations.
Utilizing Deuteration to Elucidate Metabolic Pathways in Hepatocytes and Microsomes
In vitro systems like hepatocytes and liver microsomes are standard models for assessing metabolic stability. srce.hrspringernature.com Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, making them a highly relevant in vitro system for predicting in vivo metabolic clearance. researchgate.net Microsomes are primarily used to evaluate phase I metabolism mediated by cytochrome P450 (CYP) enzymes. srce.hr
The use of Fleroxacin-d3 (hydrochloride) in these systems helps to delineate the metabolic pathways. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can identify the sites of metabolic attack and the enzymes involved. For instance, studies have indicated that CYP1A2 is involved in the metabolism of fleroxacin. mdpi.com The kinetic isotope effect resulting from deuteration can slow down the rate of metabolism at specific positions, providing insights into the metabolic process. scienceopen.com
Quantification of Parent Drug and Metabolites in Preclinical Biological Samples
Accurate quantification of the parent drug and its metabolites is essential for pharmacokinetic analysis. Fleroxacin-d3 (hydrochloride) serves as an ideal internal standard for this purpose in analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
The use of a deuterated internal standard is advantageous because it has nearly identical chemical and physical properties to the analyte but a different mass. lcms.cz This allows for correction of any variability during sample preparation and analysis, leading to highly accurate and precise quantification. nih.govmdpi.com Methods have been developed using HPLC with fluorescence detection to determine the concentrations of fleroxacin and its N-demethyl and N-oxide metabolites in plasma and urine. nih.gov
Application in Absolute Bioavailability Studies in Preclinical Models
Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration. Fleroxacin-d3 (hydrochloride) can be utilized in such studies.
By co-administering a non-deuterated oral dose and a deuterated intravenous dose, researchers can simultaneously measure the concentrations of both forms in the plasma. This allows for a precise determination of the fraction of the orally administered drug that reaches the systemic circulation. Studies have shown that the absolute bioavailability of fleroxacin tablets is practically 100%. asm.org This high bioavailability is a key pharmacokinetic advantage of the drug. nih.gov
Paired-Study Designs Using Fleroxacin-d3 (hydrochloride)scitechnol.com
In the realm of preclinical pharmacokinetic and metabolic research, paired-study designs represent a powerful methodology to enhance the precision and accuracy of experimental outcomes. The use of stable isotope-labeled (SIL) compounds, such as Fleroxacin-d3 (hydrochloride), is central to this approach. Fleroxacin-d3 (hydrochloride) serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, Fleroxacin, in various biological matrices. nih.govnih.gov This strategy is particularly valuable in preclinical models where inter-subject variability can be a significant confounding factor. frontiersin.org
A paired-study design in this context typically involves the co-administration or, more commonly, the post-collection spiking of a biological sample with the deuterated standard. nih.gov In a typical preclinical pharmacokinetic study, animal models are administered Fleroxacin. Subsequent biological samples, such as plasma or tissue homogenates, are collected over a time course. A precise, known quantity of Fleroxacin-d3 (hydrochloride) is then added to each of these samples before processing. frontiersin.org
The fundamental principle behind this technique lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds. nih.gov Both Fleroxacin and Fleroxacin-d3 (hydrochloride) exhibit the same behavior during sample extraction, cleanup, and chromatographic separation. However, they are readily distinguishable by mass spectrometry due to the mass difference imparted by the three deuterium (B1214612) atoms. ppd.com This allows Fleroxacin-d3 to act as a perfect internal control, correcting for any analyte loss during sample preparation and for variations in instrument response (matrix effects). frontiersin.org The concentration of the parent drug, Fleroxacin, is determined by calculating the ratio of its mass spectrometric signal to that of the known concentration of the Fleroxacin-d3 internal standard.
The application of this paired method provides highly reliable and reproducible data, which is critical for the accurate determination of key pharmacokinetic parameters. Detailed research findings from such studies enable a precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Detailed Research Findings
The use of Fleroxacin-d3 (hydrochloride) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise quantification of Fleroxacin in preclinical plasma samples. The following table illustrates typical data generated from such an analysis, demonstrating the calculation of Fleroxacin concentration based on the peak area ratio to its deuterated internal standard.
Table 1: Illustrative LC-MS/MS Data for Fleroxacin Quantification Using Fleroxacin-d3 (hydrochloride) as an Internal Standard This table presents hypothetical but representative data to demonstrate the analytical principle.
| Time Point (Hours Post-Dose) | Internal Standard Conc. (ng/mL) (Fleroxacin-d3) | Fleroxacin Peak Area | Fleroxacin-d3 Peak Area | Peak Area Ratio (Fleroxacin/Fleroxacin-d3) | Calculated Fleroxacin Conc. (ng/mL) |
|---|---|---|---|---|---|
| 0.5 | 100 | 85,240 | 105,300 | 0.809 | 809 |
| 1.0 | 100 | 155,600 | 104,500 | 1.489 | 1489 |
| 2.0 | 100 | 120,100 | 106,100 | 1.132 | 1132 |
| 4.0 | 100 | 75,300 | 105,800 | 0.712 | 712 |
| 8.0 | 100 | 41,500 | 104,900 | 0.396 | 396 |
| 12.0 | 100 | 22,100 | 105,100 | 0.210 | 210 |
The primary advantage of this paired approach is the significant reduction in data variability, leading to more robust pharmacokinetic modeling. By correcting for procedural inconsistencies, the resulting pharmacokinetic parameters are a more accurate reflection of the drug's true biological behavior. The table below compares the variability of key pharmacokinetic parameters derived from a hypothetical preclinical study, illustrating the improvement in precision when a stable isotope-labeled internal standard is utilized.
Table 2: Comparison of Pharmacokinetic Parameter Variability With and Without an Internal Standard This table presents hypothetical but representative data to demonstrate the impact on data quality.
| Pharmacokinetic Parameter | Value (Without Internal Standard) | Coefficient of Variation (%CV) (Without IS) | Value (With Fleroxacin-d3 IS) | Coefficient of Variation (%CV) (With IS) |
|---|---|---|---|---|
| Cmax (ng/mL) | 1510 | 18.5% | 1495 | 4.2% |
| Tmax (h) | 1.0 | 0% | 1.0 | 0% |
| AUC (0-t) (ng·h/mL) | 8540 | 21.2% | 8450 | 5.1% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; IS: Internal Standard
These findings underscore the critical role of Fleroxacin-d3 (hydrochloride) in paired-study designs. The implementation of this stable isotope-labeled internal standard is indispensable for generating the high-quality, reliable data required for regulatory submissions and for making informed decisions in the drug development pipeline. nih.gov The enhanced precision allows for a clearer understanding of the metabolic fate of Fleroxacin, including the formation of its major metabolites, Desmethylfleroxacin and Fleroxacin N-oxide, and their subsequent elimination characteristics.
Target Interaction and Mechanistic Research Using Fleroxacin D3 Hydrochloride
Elucidation of Molecular Interactions via Isotopic Tracing
Isotopic tracing is a powerful technique that utilizes isotopically labeled compounds to track the journey of molecules within biological systems. nih.govnih.gov The use of stable isotopes like deuterium (B1214612) (²H) in Fleroxacin-d3 (hydrochloride) offers a non-radioactive method to distinguish the drug from its endogenous, non-labeled counterparts. This distinction is crucial for elucidating molecular interactions with high precision.
Studies on Enzyme Kinetics and Substrate Binding
Fleroxacin (B1672770), like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.compatsnap.comwikipedia.org These enzymes are critical for bacterial DNA replication, transcription, and repair. Understanding the kinetics of this inhibition and the specifics of how the drug binds to these enzymes is fundamental to comprehending its efficacy.
The use of Fleroxacin-d3 (hydrochloride) can be pivotal in these studies. In enzyme kinetic assays, the deuterated compound can be used as a tracer. By employing techniques like mass spectrometry, researchers can differentiate Fleroxacin-d3 from other molecules in the reaction mixture, allowing for precise measurement of its binding affinity (Kᵢ or Kₘ) and the rate of enzyme inhibition. americanpeptidesociety.orgnih.gov
Competition assays represent a key application. In such an experiment, both Fleroxacin and Fleroxacin-d3 could be introduced to compete for the active site of DNA gyrase or topoisomerase IV. By quantifying the ratio of bound labeled to unlabeled drug, researchers can obtain detailed information about substrate specificity and the dynamics of the enzyme-inhibitor complex. While specific studies on Fleroxacin-d3 are not prevalent, the principles of enzyme kinetics provide a clear framework for its potential application. biorxiv.orgmdpi.com
Impact of Deuteration on Kinetic Isotope Effects (KIEs) for Mechanistic Insights
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. portico.org Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. wikipedia.orgnih.gov
In the context of Fleroxacin, the deuteration is on the N-methyl group. This position is a potential site for metabolic modification by cytochrome P450 enzymes in the liver. The primary KIE (kH/kD) for such an N-demethylation reaction would be expected to be greater than 1. Observing a significant KIE would provide strong evidence that this metabolic pathway is a key determinant of the drug's pharmacokinetic profile.
Medicinal chemists have long utilized the deuterium KIE to investigate reaction mechanisms and to develop "hard drugs" with slower metabolic rates. portico.org While specific KIE studies on Fleroxacin-d3 are not publicly available, data from analogous deuterated compounds in drug discovery research illustrate the principle. For instance, studies on other deuterated drugs have shown a marked decrease in their rate of metabolism. nih.gov This knowledge is critical for understanding potential drug-drug interactions and for the rational design of new antibiotic derivatives with improved properties.
Investigation of Cellular Uptake and Distribution Mechanisms
For an antibiotic to be effective, it must be able to penetrate bacterial cells and, in a clinical context, be absorbed and distributed throughout the human body. Fleroxacin is known for its good absorption and tissue penetration. wikipedia.orgnih.gov Studying the mechanisms governing its transport across biological membranes is crucial.
Tracing Fleroxacin-d3 (hydrochloride) in Cellular Systems
Fleroxacin-d3 (hydrochloride) is an ideal tracer for studying cellular uptake and efflux. Its distinct mass allows it to be tracked using mass spectrometry-based techniques as it moves into and out of cells. This helps in identifying the specific transport proteins involved in its journey across the cell membrane. nih.govdrugbank.com
A study on the transport of radiolabeled [¹⁴C]Fleroxacin in rat choroid plexus provides a model for how Fleroxacin-d3 could be used. nih.gov This study demonstrated that Fleroxacin is actively transported out of the cerebrospinal fluid. The accumulation of the drug was found to be a saturable process and was competitively inhibited by other known substrates of organic anion transporters, such as benzylpenicillin and probenecid (B1678239). nih.gov
These findings suggest that Fleroxacin utilizes specific transporter proteins. By using Fleroxacin-d3 in similar in vitro cell-based assays (e.g., using Caco-2 cell monolayers as a model for intestinal absorption), researchers can confirm these transport mechanisms without the need for radioactivity. mdpi.com The kinetic parameters of this transport can be precisely determined.
Below is a table summarizing the kinetic parameters of Fleroxacin transport based on the study of its radiolabeled counterpart, which provides a strong reference for what could be expected in studies using Fleroxacin-d3. nih.gov
| Parameter | Value | Description |
| Kₘ | 664 µM | Michaelis constant, representing the substrate concentration at which the transport rate is half of Vₘₐₓ. |
| Vₘₐₓ | 240 pmol/min/µL | Maximum rate of transport. |
| Kᵢ (vs. Benzylpenicillin) | 29 µM | Inhibitory constant, indicating the affinity of benzylpenicillin for the same transporter. |
| Kᵢ (vs. Probenecid) | 51 µM | Inhibitory constant, indicating the affinity of probenecid for the same transporter. |
Table 1: Kinetic Parameters of Fleroxacin Transport in Rat Choroid Plexus. Data derived from studies on [¹⁴C]Fleroxacin. nih.gov
Role As a Reference Standard in Bioanalytical and Quality Assurance Research
Development and Validation of Fleroxacin-d3 (hydrochloride) as a Certified Reference Material.fishersci.fihpc-standards.uscrmlabstandard.com
The development of Fleroxacin-d3 (hydrochloride) as a Certified Reference Material (CRM) involves rigorous processes to ensure its quality and reliability for analytical purposes. fishersci.fiaroscientific.com This includes its production under stringent quality management systems. fishersci.fi
Accreditation and Traceability in Reference Standard Productionfishersci.fi
The production of high-quality reference materials like Fleroxacin-d3 (hydrochloride) adheres to internationally recognized standards to ensure competence and reliability. aroscientific.com Key among these are ISO 17034 and ISO/IEC 17025, which outline the general requirements for the competence of reference material producers and testing and calibration laboratories, respectively. aroscientific.comukas.comdanak.org
Accreditation to ISO 17034 provides confidence that the reference material producer has a quality management system in place and is competent to produce reliable and traceable materials. aroscientific.comukas.comaccredia.it This ensures that the certified values of the reference material are metrologically traceable to the International System of Units (SI) or other recognized standards, such as those from the National Institute of Standards and Technology (NIST). aroscientific.comukas.com
A Certificate of Analysis (CoA) accompanies the reference material, providing crucial information such as the lot-specific analytical results, expiry date, and a statement on metrological traceability. fishersci.fidemarcheiso17025.com This documentation is essential for laboratories to pass audits and ensure the validity of their analytical results. fishersci.fi
Interactive Data Table: Key Characteristics of Fleroxacin-d3 (hydrochloride) as a Reference Material
| Property | Description | Source |
| Product Name | Fleroxacin-d3 (hydrochloride) | fishersci.fi |
| Synonyms | RO 23-6240-d3 (hydrochloride) | medchemexpress.com |
| Intended Use | Analytical standard, reference material, internal standard | fishersci.ficaymanchem.com |
| Quality Standard | Produced according to ISO 9001 | fishersci.fihpc-standards.us |
| Documentation | Certificate of Analysis (CoA) with lot-specific data | fishersci.fidemarcheiso17025.com |
| Storage Conditions | As specified on the CoA, typically at controlled room temperature or refrigerated | hpc-standards.ussigmaaldrich.com |
Applications in Quality Control and Assurance of Bioanalytical Assays.fishersci.finih.govmdpi.comresearchgate.netclinicalleader.com
Fleroxacin-d3 (hydrochloride) plays a vital role in the quality control (QC) and quality assurance (QA) of bioanalytical assays. clinicalleader.com Bioanalytical method validation is crucial to ensure the reliability of analytical results, which are fundamental in drug development and regulatory decisions. ich.org
Standardization of Analytical Procedures Across Research Laboratoriesmdpi.comwdh.ac.id
The use of certified reference materials like Fleroxacin-d3 (hydrochloride) is essential for the standardization of analytical procedures. wdh.ac.id It allows for the comparison and harmonization of results obtained from different laboratories. europa.eu
In bioanalytical method validation, parameters such as accuracy, precision, selectivity, and stability are thoroughly assessed. ich.orgresearchgate.net Fleroxacin-d3 (hydrochloride), as an internal standard, helps to compensate for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method. researchgate.netnih.gov
For instance, in the quantification of fluoroquinolones in environmental or biological samples, a deuterated internal standard like Fleroxacin-d3 is added at a known concentration to both calibration standards and unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for potential matrix effects and variations in extraction recovery. researchgate.netscirp.org This ensures that the analytical procedure is robust and provides consistent results across different sample matrices and analytical runs. europa.eu
Interactive Data Table: Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Role of Fleroxacin-d3 (hydrochloride) | Source |
| Accuracy | The closeness of the measured value to the true value. | Used as an internal standard to correct for systematic errors. | researchgate.neteuropa.eu |
| Precision | The degree of agreement among a series of measurements. | Helps to minimize variability in sample processing and analysis. | researchgate.neteuropa.eu |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Its distinct mass-to-charge ratio allows for specific detection in mass spectrometry. | researchgate.net |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Used to assess the stability of the parent drug during sample storage and handling. | nih.govresearchgate.net |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Helps to establish a reliable calibration curve over a specific concentration range. | researchgate.neteuropa.eu |
Future Directions and Emerging Research Avenues for Deuterated Analogs
Integration with Advanced Omics Technologies
Applications in Metabolomics and Fluxomics Research
Stable isotope labeling is a cornerstone of metabolomics and fluxomics research. tandfonline.comnih.gov Fluxomics, in particular, uses isotopically labeled compounds to trace the flow of metabolites through metabolic pathways, providing a dynamic view of cellular metabolism. researchgate.netmdpi.com While deuterated compounds can sometimes have slightly different chromatographic retention times than their unlabeled counterparts, their use in conjunction with high-resolution mass spectrometry offers a powerful way to identify and quantify metabolites. nih.gov This approach helps in understanding metabolic networks and identifying novel metabolic pathways. tandfonline.comnih.gov
Innovations in Deuteration Synthesis for Research Purposes
There is ongoing research into developing more efficient and selective methods for synthesizing deuterated compounds. researchgate.net Innovations include the use of novel catalysts, such as ionic liquids, and the development of flow chemistry techniques to improve the scale and efficiency of deuteration reactions. ansto.gov.audoi.org These advancements aim to make deuterated compounds more accessible for research and development. pharmaceutical-technology.com
Addressing Research Gaps and Challenges in Deuterated Compound Application
Despite their advantages, there are challenges associated with the use of deuterated compounds. The synthesis can be complex and costly. resolvemass.casimsonpharma.com There is also the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may lead to the drug being metabolized through an alternative, unexpected pathway. musechem.com Additionally, while stable isotope-labeled internal standards are generally reliable, there can be rare instances of differential matrix effects that require careful investigation during method validation. myadlm.org Future research will likely focus on overcoming these challenges to broaden the application of deuterated compounds in science.
Q & A
Q. What analytical methodologies are validated for quantifying Fleroxacin-d3 (hydrochloride) in pharmacokinetic studies?
Researchers typically employ high-performance liquid chromatography (HPLC) with UV detection, optimized for deuterated compounds. For example, a validated method using a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate can achieve linearity (1–10 μg/mL, r > 0.999) and high recovery rates (>99%) . Method validation should include specificity, precision (RSD < 2%), and robustness under varying pH/temperature conditions. Mass spectrometry (LC-MS/MS) is preferred for enhanced sensitivity in low-concentration biological samples .
Q. How is Fleroxacin-d3 (hydrochloride) synthesized, and what isotopic purity thresholds are critical?
Synthesis involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl groups) via catalytic exchange or custom organic synthesis. Isotopic purity (>98%) must be confirmed using nuclear magnetic resonance (NMR) and isotopic ratio mass spectrometry (IRMS) . Impurity profiles should align with ICH guidelines, with deuterated analogs requiring <0.5% non-deuterated contamination to avoid pharmacokinetic interference .
Q. What safety protocols are essential for handling Fleroxacin-d3 (hydrochloride) in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing and preparation to mitigate inhalation risks.
- Storage: Store at -20°C in airtight, light-resistant containers to maintain stability .
- Waste disposal: Incinerate via approved hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic stability data between Fleroxacin-d3 and its non-deuterated counterpart?
Discrepancies often arise from isotope effects altering enzyme binding or metabolic rates. To address this:
- Conduct parallel in vitro assays using human liver microsomes to compare CYP450-mediated metabolism.
- Apply Michaelis-Menten kinetics to quantify differences in Vmax and Km.
- Validate findings with in vivo rodent studies to assess hepatic clearance correlations . Contradictory data may necessitate adjusting deuterium placement to minimize steric hindrance .
Q. What experimental design optimizes comparative studies of Fleroxacin-d3’s antibacterial efficacy?
Use a factorial design to evaluate variables like concentration, bacterial strain, and exposure time. For example:
- Factor A: Fleroxacin-d3 concentration (0.5–128 μg/mL).
- Factor B: Gram-negative (E. coli) vs. Gram-positive (S. aureus) strains.
- Response: Minimum inhibitory concentration (MIC) and time-kill curves. Statistical analysis (ANOVA, p < 0.05) identifies significant interactions, while checkerboard assays assess synergy with β-lactams .
Q. How should stability studies for Fleroxacin-d3 (hydrochloride) be structured to meet regulatory standards?
Follow ICH Q1A(R2) guidelines:
- Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products.
- Kinetic analysis: Monitor degradation rates using Arrhenius plots to extrapolate shelf life.
- Deuterium exchange stability: Use NMR to confirm no loss of deuterium under stress conditions, ensuring isotopic integrity .
Q. What strategies mitigate batch-to-batch variability in deuterated Fleroxacin hydrochloride during preclinical trials?
- Quality control (QC): Implement LC-MS/MS for batch-specific quantification of isotopic enrichment and impurities .
- Standardized synthesis: Optimize reaction conditions (e.g., catalyst concentration, temperature) using design of experiments (DoE) to reduce variability .
- Cross-validation: Compare pharmacokinetic parameters (AUC, Cmax) across batches in Sprague-Dawley rats to ensure consistency .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
